molecular formula C19H18N6O2 B303706 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

货号 B303706
分子量: 362.4 g/mol
InChI 键: SBLCYVUMIFIKAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as AMT-130, is a small molecule therapeutic designed to treat Huntington's disease. Huntington's disease is a genetic neurodegenerative disorder caused by the expansion of a CAG repeat in the huntingtin gene. The disease is characterized by the progressive loss of neurons in the brain, leading to cognitive, motor, and psychiatric symptoms. There is currently no cure for Huntington's disease, and available treatments only manage symptoms. AMT-130 offers a potential new approach to treating the underlying cause of the disease.

作用机制

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is designed to target the huntingtin gene using an RNA interference (RNAi) approach. RNAi is a natural cellular process that regulates gene expression by degrading specific messenger RNA (mRNA) molecules. 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a synthetic RNA molecule that is designed to bind to mutant huntingtin mRNA and trigger its degradation. This leads to a reduction in the levels of mutant huntingtin protein in the brain, which is expected to slow or halt the progression of Huntington's disease.
Biochemical and Physiological Effects
2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the levels of mutant huntingtin protein in the brain of preclinical models. This reduction in mutant huntingtin protein has been associated with improvements in motor function, cognitive function, and neuropathology. 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to be well-tolerated in preclinical models, with no significant adverse effects observed.

实验室实验的优点和局限性

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile offers several advantages as a potential therapeutic for Huntington's disease. It targets the underlying cause of the disease, rather than just managing symptoms. It has been shown to be effective in preclinical models, with improvements in motor function, cognitive function, and neuropathology. It is also well-tolerated, with no significant adverse effects observed. However, there are also limitations to the use of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. It is a relatively new therapeutic, and its long-term safety and efficacy have not yet been fully established. It also requires a delivery system to target the brain, which may limit its use in certain patient populations.

未来方向

There are several future directions for the development of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a therapeutic for Huntington's disease. One direction is to further optimize the delivery system to improve the targeting of the brain. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in humans. Additional studies may also be needed to determine the optimal dosing and treatment duration of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Finally, the use of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may also be explored in other neurodegenerative diseases caused by the expansion of CAG repeats, such as spinocerebellar ataxia.
Conclusion
In conclusion, 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a promising new therapeutic for Huntington's disease that targets the underlying cause of the disease. It has been shown to be effective in preclinical models, with improvements in motor function, cognitive function, and neuropathology. However, further research is needed to fully establish its safety and efficacy in humans. The development of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile represents an important step forward in the search for a cure for Huntington's disease.

合成方法

The synthesis of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the formation of a triazole ring and the introduction of a cyano group. The final product is obtained through a multi-step reaction sequence, starting from commercially available starting materials. The synthesis of 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been optimized to produce high yields and purity.

科学研究应用

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of Huntington's disease. In these studies, 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the levels of mutant huntingtin protein, the underlying cause of the disease, in the brain. This reduction in mutant huntingtin protein has been associated with improvements in motor function, cognitive function, and neuropathology. 2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to be well-tolerated in preclinical models, with no significant adverse effects observed.

属性

产品名称

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C19H18N6O2

分子量

362.4 g/mol

IUPAC 名称

2-amino-4-(3-methoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C19H18N6O2/c1-27-12-5-2-4-11(8-12)16-13(9-20)18(21)25(19-22-10-23-24-19)14-6-3-7-15(26)17(14)16/h2,4-5,8,10,16H,3,6-7,21H2,1H3,(H,22,23,24)

InChI 键

SBLCYVUMIFIKAC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N

规范 SMILES

COC1=CC=CC(=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。